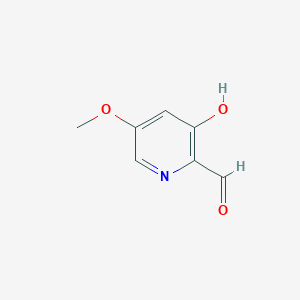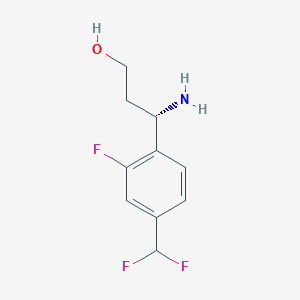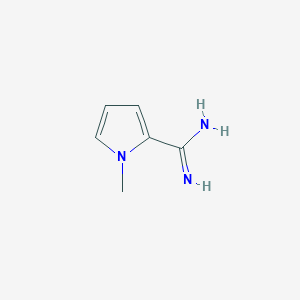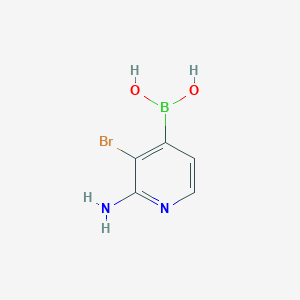
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide typically involves the reaction of ethyl (E)-hex-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under anhydrous conditions using dry dichloromethane (DCM) as the solvent. The mixture is cooled to 0°C in an ice bath, and the carboxylic acid is added, followed by the amine. The reaction is allowed to proceed overnight at room temperature. The product is then purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N,N-Dimethyl-4-hexenamide: Another enamide with similar structural features.
(E)-N-(3-phenylpropyl)hex-4-enamide: A related compound with a different substituent on the amide nitrogen.
Uniqueness
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and chemical transformations .
Eigenschaften
Molekularformel |
C21H27NOSi |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(E)-N,N-diphenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-5-12-20(24(2,3)4)17-21(23)22(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h5-16,20H,17H2,1-4H3/b12-5+ |
InChI-Schlüssel |
WHIXCQJDOCXHHP-LFYBBSHMSA-N |
Isomerische SMILES |
C/C=C/C(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Kanonische SMILES |
CC=CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)





![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)



